4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one belongs to the pyrazol-3-one family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. Its structure features a 3-chlorophenyl diazenyl substituent at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position (Figure 1). Diazenyl groups (N=N) are known for their conjugation effects, influencing electronic properties and reactivity.
For example, benzoyl derivatives are prepared by reacting 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with benzoyl chloride in dioxane under basic conditions (calcium hydroxide) . Similar methods likely apply to the target compound, substituting benzoyl chloride with 3-chlorophenyl diazenyl precursors.
Properties
CAS No. |
15953-87-4 |
|---|---|
Molecular Formula |
C16H13ClN4O |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-13-7-5-6-12(17)10-13)16(22)21(20-11)14-8-3-2-4-9-14/h2-10,15H,1H3 |
InChI Key |
HTFLYSCICSWITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline. This involves treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Materials Science: The compound is used in the development of organic dyes and pigments due to its azo group, which imparts vivid colors.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-((3-Chlorophenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
DNA Interaction: It may intercalate with DNA, affecting replication and transcription processes, which could explain its antimicrobial and antiviral activities.
Radical Scavenging: The compound may act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Pyrazol-3-one derivatives differ primarily in substituents at the 4-position, which significantly impact their physicochemical and spectral properties. Below is a comparative table of key analogs:
Key Observations :
- Electron-Withdrawing Groups: The 3-chlorophenyl diazenyl group in the target compound introduces electron-withdrawing effects, enhancing thermal stability compared to non-halogenated analogs. Fluorinated derivatives (e.g., pentafluoroethyl in ) exhibit even higher stability due to strong C-F bonds.
- Planarity and Packing : X-ray studies on 4-benzylidene analogs reveal dihedral angles between substituents and the pyrazole ring, influencing π-π stacking and crystallinity . The target compound’s diazenyl group may promote planarity, akin to hydrazinylidene derivatives .
- Spectral Signatures : The C=O stretch in IR (~1660 cm⁻¹) is consistent across analogs. Fluorinated compounds show distinct ¹⁹F NMR signals (e.g., δ46–78 ppm for CF₂/CF₃ groups) , absent in the target compound.
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